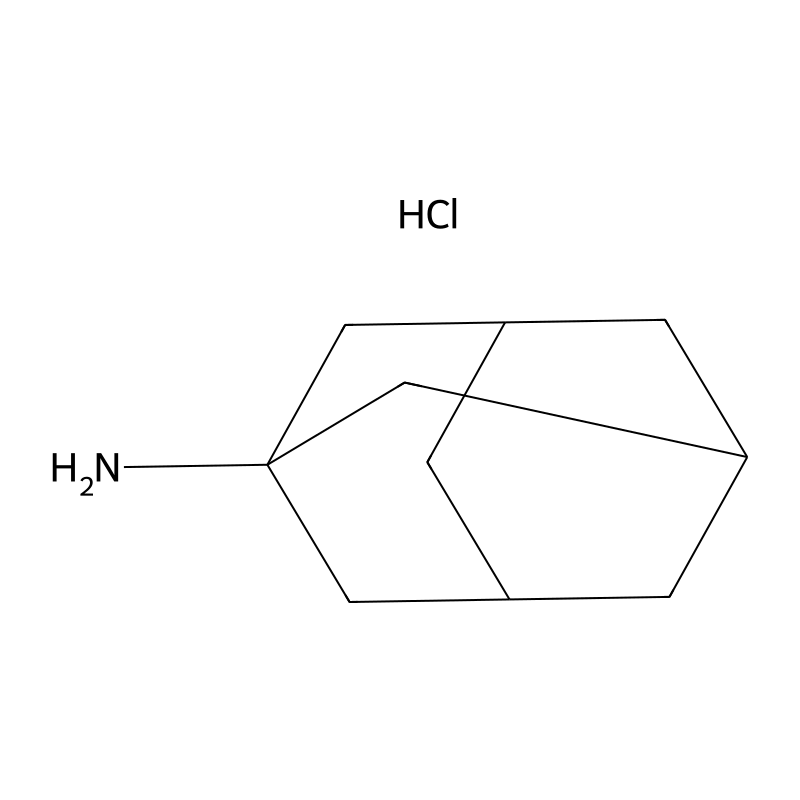

Amantadine Hydrochloride

C10H18ClN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C10H18ClN

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Amantadine hydrochloride mechanism of action dopamine NMDA receptor

Core Mechanisms of Action

The table below summarizes the primary molecular mechanisms of amantadine hydrochloride.

| Mechanism of Action | Biological Target | Functional Consequence | Therapeutic Relevance |

|---|---|---|---|

| Dopamine Release Promotion [1] [2] [3] | Presynaptic dopamine neurons | Increases concentration of dopamine in the synaptic cleft [4] [3] | Ameliorates motor symptoms in Parkinson's disease; improves arousal and motivation in TBI [3] |

| Dopamine Reuptake Inhibition [1] [2] [3] | Dopamine transporter (DAT) | Prolongs dopamine signaling in the synapse [3] | Contributes to antiparkinsonian and psychostimulant effects [3] |

| NMDA Receptor Antagonism [5] [1] [6] | Glutamate NMDA receptor | Reduces glutamate-mediated excitotoxicity and calcium influx [7] | Provides neuroprotection; reduces dyskinesias; may contribute to antidepressant-like effects [6] [7] |

| Antiviral Activity [5] [1] | Influenza A M2 protein | Blocks viral uncoating and replication [5] [1] | No longer recommended due to widespread resistance [1] [8] |

Amantadine's therapeutic effects are linked to its dual action on dopaminergic and glutamatergic systems. It enhances dopamine signaling by promoting presynaptic release and inhibiting reuptake [4] [3], while also acting as a weak, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist to counter glutamate excitotoxicity [5] [1] [7]. Recent research also indicates that its antidepressant-like effects involve both D2 and NMDA receptors [6].

Experimental Evidence & Protocols

Key experimental models have elucidated amantadine's mechanisms, particularly regarding dopaminergic function in neurological injury.

Experimental workflow for assessing amantadine's effects on dopamine release and behavior in a TBI model [3].

Detailed Methodology: Assessing Dopamine Release in a TBI Model

This protocol is based on a study investigating how chronic amantadine treatment ameliorates dopamine-releasing and behavioral deficits after fluid percussion injury (FPI) in rats [3].

Step 1: Animal Model and Injury Induction

- Subjects: Young adult male Sprague-Dawley rats.

- Surgical Preparation: A craniectomy is performed over the right parietal cortex.

- FPI: The fluid percussion device delivers a transient pressure pulse (e.g., 6.0 ± 0.5 atm) through the cranial Leur adapter to cause brain injury. Sham-operated animals serve as controls [3].

Step 2: Drug Treatment Protocol

- Intervention: Mini-osmotic pumps are implanted subcutaneously 5 days post-injury.

- Dosage: Amantadine is delivered at a dose of 3.6 mg/kg per day for 8 weeks.

- Control: A parallel group of injured rats receives saline via the same pump system [3].

Step 3: Measurement of Dopamine Release (Key Experimental Readout)

- Technique: Fast-scan cyclic voltammetry (FSCV) in brain slices.

- Procedure: A carbon fiber electrode is placed in the striatum. The electrical potential is driven from -0.4 V to +1.0 V and back, which oxidizes and reduces dopamine molecules at the electrode surface.

- Measurement: The resulting oxidation current is proportional to the extracellular dopamine concentration, allowing for real-time measurement of both tonic (basal) and phasic (stimulated) dopamine release [3].

Step 4: Behavioral Correlation

- Testing: Motor and cognitive functions are assessed using standardized behavioral tests (e.g., rotarod, Morris water maze) parallel to FSCV measurements.

- Outcome: The study found that chronic amantadine treatment restored dopamine release deficits and correlated with significant improvements in behavioral performance [3].

Quantitative Pharmacological Data

The table below consolidates key pharmacokinetic parameters essential for research and development.

| Parameter | Value / Range | Context / Note |

|---|---|---|

| Bioavailability [8] [9] | 86% - 90% | Oral administration |

| Protein Binding [5] [8] | ~67% | Concentration independent (0.1–2.0 mcg/mL) |

| Time to Peak Concentration (T~max~) [5] | 2 - 4 hours | After oral administration |

| Elimination Half-Life [5] [8] | 10 - 31 hours (average 17 ± 4h) | Significantly prolonged in elderly and renal impairment |

| Apparent Oral Clearance [5] | 0.28 ± 0.11 L/hr/kg | In healthy adult male volunteers |

| Volume of Distribution [5] | 3 - 8 L/kg | Suggests extensive tissue binding |

Clinical Relevance and Applications

Amantadine's mechanism of action translates into several clinical applications, both approved and off-label.

- Parkinson's Disease and Dyskinesia: Its dual dopaminergic and anti-glutamatergic action helps manage motor symptoms and is particularly effective in reducing levodopa-induced dyskinesia [1] [8].

- Traumatic Brain Injury (TBI): Amantadine is used to promote functional recovery in TBI. A 2025 meta-analysis of RCTs found that TBI patients treated with amantadine had significantly higher Glasgow Coma Scale (GCS) scores at day 7 and better results in the Mini-Mental State Examination (MMSE) compared to placebo [10]. The drug is believed to counteract post-TBI dopamine deficiency and excitotoxicity [3] [7].

- Other Neurological Indications: It is used off-label for fatigue in multiple sclerosis and has shown promise in disorders of consciousness, with guidelines recommending its use (100–200 mg twice daily) in adults 4-16 weeks post-injury to support recovery [1] [8].

Future Research Directions

While the dopaminergic and NMDA antagonist properties are well-established, the complete mechanistic picture of amantadine is still being unraveled. Future research should focus on:

- Synergistic Mechanisms: Further elucidating how the dopamine-enhancing and NMDA-blocking effects interact to produce functional recovery, particularly in TBI and other neuropsychiatric conditions [7].

- Long-term Outcomes: Determining whether amantadine's ability to accelerate recovery in TBI translates into superior long-term functional outcomes or merely shortens the time to a similar endpoint [10] [3].

- Novel Formulations: Exploring the benefits of intravenous administration for immediate effect in acute care settings, as opposed to traditional oral routes [7].

References

- 1. Amantadine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Amantadine Ameliorates Dopamine-Releasing Deficits and ... [journals.plos.org]

- 4. Amantadine increases the extracellular dopamine levels in ... [sciencedirect.com]

- 5. Label: this compound capsule - DailyMed [dailymed.nlm.nih.gov]

- 6. Involvement of dopamine D2 and glutamate NMDA ... [pubmed.ncbi.nlm.nih.gov]

- 7. Amantadine for Traumatic Brain Injury—Supporting ... [mdpi.com]

- 8. Amantadine [en.wikipedia.org]

- 9. Amantadine - an overview | ScienceDirect Topics [sciencedirect.com]

- 10. Use of amantadine in traumatic brain injury [frontiersin.org]

Amantadine pharmacokinetics absorption distribution elimination

Absorption & Distribution

Following oral administration, amantadine is well absorbed [1] [2]. The apparent volume of distribution is large, indicating extensive tissue distribution beyond the plasma compartment [1] [2]. A notable characteristic is that the volume of distribution is inversely related to the dose across the therapeutic range, contributing to a logarithmic increase in plasma concentration as the dose increases [1] [2].

Newer extended-release (ER) formulations modify the absorption profile. A 2019 study on a once-daily ER tablet showed a slow release of amantadine, with a peak plasma concentration occurring at approximately 7.5 hours post-dose after a morning administration [3]. The bioavailability of a 258 mg ER tablet was not affected by a high-fat meal [3].

Amantadine PK: Absorption & Distribution

Metabolism & Elimination

Amantadine undergoes little metabolism in the body and is primarily eliminated unchanged by the kidneys [1]. The elimination process involves both glomerular filtration and tubular secretion [1] [2].

Renal function is the most critical factor influencing amantadine clearance. The drug accumulates in patients with renal dysfunction, necessitating dose reductions to prevent toxicity [1] [4] [5]. The following diagram illustrates the elimination pathway:

Amantadine PK: Elimination Pathways

Experimental Protocols & Data

The pharmacokinetic profile of the extended-release formulation was established through phase 1 clinical studies. Key methodological details and findings are summarized below:

| Study Objective | Design | Treatments | Key PK Findings |

|---|---|---|---|

| Dose Proportionality & Single-Dose PK [3] | Open-label, 4-period crossover, single-dose in healthy volunteers. | Amantadine ER (129, 193, 258 mg) vs. Amantadine IR syrup (129 mg). | Plasma exposure ((C_{max}), AUC) increased proportionally with dose. ER peak concentration at ~7.5 h. |

| Food-Effect [3] | Open-label, 2-period crossover, single-dose in healthy volunteers. | Amantadine ER 258 mg (fasting vs. high-fat meal). | No meaningful effect of a high-fat meal on overall bioavailability (AUC) or peak concentration ((C_{max})). |

| Steady-State Bioequivalence [3] | Open-label, 2-period crossover, multiple-dose in healthy volunteers. | Amantadine ER 258 mg once daily vs. Amantadine IR 129 mg twice daily. | At steady state, the 24-h average plasma concentration of the ER regimen was equivalent (bioequivalent) to the IR regimen. |

References

- 1. Clinical Pharmacokinetics of Amantadine Hydrochloride | Clinical... [link.springer.com]

- 2. Clinical Pharmacokinetics of this compound | CoLab [colab.ws]

- 3. Bioavailability and Pharmacokinetics of Once-Daily Amantadine ... [pmc.ncbi.nlm.nih.gov]

- 4. : Uses, Dosage, Side Effects and More | MIMS Indonesia Amantadine [mims.com]

- 5. Hydrochloride (Antiparkinson) Monograph for... - Drugs.com Amantadine [drugs.com]

Amantadine neuroprotective effects traumatic brain injury

Summary of Clinical Efficacy Outcomes

| Outcome Measure | Time Frame | Findings (Amantadine vs. Placebo) | Certainty of Evidence |

|---|---|---|---|

| Glasgow Coma Scale (GCS) [1] | Day 7 | Significant improvement (MD: 1.50; 95% CI 0.08–2.92) | Mixed, from low to moderate |

| Day 3 | No significant difference [1] | ||

| Mini-Mental State Examination (MMSE) [1] | Not specified | Significant improvement (MD: 3.23; 95% CI 0.53–5.94) | Low |

| Disability Rating Scale (DRS) [2] [3] [1] | First 6 weeks | Significant improvement in one analysis [2] [3] | Low to very low |

| Overall | No significant difference in pooled analyses [2] [3] [1] | ||

| Functional Recovery (Composite) | Long-term | No significant difference [2] [3] | Low |

| Safety (Mortality, Seizures, GI Events) [2] [3] | Entire trial period | No significant difference from placebo | Moderate |

Mechanisms of Action and Experimental Insights

Amantadine's potential utility in TBI is attributed to its multi-target mechanism of action, which addresses several pathophysiological pathways.

Proposed Neuroprotective Pathways

The following diagram illustrates the key mechanisms through which amantadine is hypothesized to exert its effects following a TBI.

Amantadine's multi-target action on TBI pathways.

Detailed Experimental Protocols

For researchers looking to replicate or design studies, here are the methodologies from key cited clinical trials.

Protocol from a Double-Blind RCT (Giacino et al., 2012 - cited in [2])

- Population: Adults with post-traumatic disorders of consciousness (4-16 weeks post-injury).

- Intervention: Amantadine (100-200 mg, twice daily) vs. placebo.

- Duration: 4 weeks of active treatment, followed by a 2-week washout period.

- Primary Outcome: Rate of functional recovery on the DRS.

- Assessment Schedule: Weekly DRS assessments during treatment and at the end of the washout.

- Key Analysis: Compared the slope of recovery during the treatment period between groups.

Protocol from an Observational Study (2024 - [4])

- Design: Retrospective cohort study in an ICU.

- Population: Mechanically ventilated adults with severe TBI (GCS 3-8).

- Intervention Group: Received amantadine (200-400 mg/24h) via IV or enteral route at least once in the first week.

- Control Group: Matched patients who did not receive amantadine.

- Primary Outcomes: Change in GCS and FOUR (Full Outline of UnResponsiveness) scores between day 1 and day 7.

- Data Collection: GCS and FOUR scores were recorded on days 1, 3, and 7 of the ICU stay.

Interpretation and Future Directions

The body of evidence suggests that amantadine is a safe drug that can provide a beneficial boost in the early stages of recovery, particularly for disorders of consciousness [1]. However, its effect on long-term, comprehensive functional recovery is less clear [2] [3]. The positive short-term signals highlight the need for more robust, large-scale randomized controlled trials with longer follow-up periods.

Future research should focus on:

- Optimal Dosing and Timing: Determining the most effective therapeutic window and dosage regimens.

- Combination Therapies: Investigating amantadine in conjunction with other neuroprotective agents or standardized rehabilitation protocols.

- Biomarkers: Identifying patient subgroups most likely to respond to treatment based on injury characteristics or biomarkers.

References

- 1. Use of amantadine in traumatic brain injury [frontiersin.org]

- 2. Efficacy and safety of amantadine for functional recovery in ... [sciencedirect.com]

- 3. Efficacy and safety of amantadine for functional recovery in ... [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of amantadine treatment on neurological ... [journals.lww.com]

Amantadine dopaminergic pathways glutamatergic pathways

Quantitative Pharmacological Profile of Amantadine

The following table summarizes the key molecular interactions of amantadine and its net functional effects.

| Target / Pathway | Type of Interaction | Reported Affinity/Effect (Quantitative Data) | Functional Outcome |

|---|---|---|---|

| Sigma-1 Receptor | Agonist [1] | Ki = 7.44 ± 0.82 μM (rat forebrain) [1] | Potentiates bradykinin-induced Ca²⁺ mobilization; enhances dopamine receptor coupling [1] |

| NMDA Receptor | Uncompetitive Antagonist [2] [3] [4] | Low-affinity, voltage-dependent block [5] | Reduces excitotoxicity; contributes to anti-dyskinesia effects [2] [4] |

| Dopaminergic System | Enhances Transmission [1] [4] | Increases dopamine release & inhibits reuptake (pre-synaptic) [4] | Improves Parkinsonian symptoms; underlies pro-dopaminergic side effects [3] [6] |

| Nicotinic Acetylcholine Receptor | Negative Allosteric Modulator [3] | Not fully quantified in results | Potential modulation of cholinergic signaling [3] |

Experimental Evidence & Methodologies

The key experiments that define amantadine's mechanisms are outlined below, providing a guide for replication and further research.

| Experimental Focus | Detailed Methodology | Key Findings & Outcome Measures |

|---|

| Sigma-1 Receptor Binding & Function | 1. Binding Assay: • Used rat forebrain homogenates. • Radioligand: [³H]-(+)SKF-10,047. • Determined Ki (inhibition constant) [1].

2. Functional Ca²⁺ Assay: • Used NG108-15 neuroblastoma cells. • Stimulated with bradykinin. • Measured drug effect on intracellular Ca²⁺ mobilization [1].

3. GTPγS Binding: • Used striatal membranes from treated rats. • Measured dopamine-stimulated [³⁵S]GTPγS binding to assess G-protein coupling [1]. | • Amantadine bound sigma-1 receptors with Ki ~7.44 μM [1]. • Potentiated Ca²⁺ response, mimicking sigma-1 agonist PRE-084 [1]. • Enhanced G-protein coupling; effect blocked by antagonist BD1047 [1]. | | Anti-Glioma Activity (Apoptosis & Autophagy) | 1. Cell Viability: CCK-8 assay on U87/U251 cells treated with 0-80 μM AMT [7].

2. Apoptosis Assay: Flow cytometry with Annexin V-FITC/PI staining [7].

3. ROS Assay: DCFH-DA probe measured by fluorescence microscopy/flow cytometry [7].

4. Autophagy Flux: Immunoblotting for LC3, p62; immunofluorescence for LC3 puncta [7]. | • Dose-dependent reduction in cell viability [7]. • Induced mitochondrial apoptosis (increased cleaved caspase-3, PARP) [7]. • Caused massive ROS accumulation and loss of mitochondrial membrane potential [7]. • Induced autophagosome formation but blocked autophagosome-lysosome fusion [7]. | | Anti-Dyskinesia Efficacy in PD | 1. Clinical Trials (Amantadine ER): • Randomized, double-blind, placebo-controlled studies in PD patients with LID. • Primary endpoint: Change in Unified Dyskinesia Rating Scale (UDysRS) [4] [6].

2. Pharmacokinetic Analysis: • Measured plasma concentrations of extended-release (ER) vs. immediate-release (IR) formulations [4]. | • Amantadine ER (274 mg at bedtime) significantly reduced UDysRS scores and OFF time [4] [6]. • ER formulation provided sustained plasma concentrations >1,400 ng/mL, associated with 50% dyskinesia reduction (EC₅₀) [4]. |

Experimental Workflow for Mechanistic Study

For a comprehensive investigation of amantadine's effects, you can follow an integrated workflow that examines its impact from cellular binding to functional neuronal changes. The diagram below visualizes this multi-stage experimental approach.

Key Research Gaps and Future Directions

Despite decades of clinical use, the precise interplay between amantadine's multiple mechanisms is not fully understood [5]. Key questions for future research include:

- Mechanistic Synergy: How do the sigma-1 agonist, NMDA antagonist, and dopaminergic effects interact to produce the net clinical benefit, particularly in reducing levodopa-induced dyskinesia? [1] [5] [4]

- Therapeutic Potential: The recent discovery of its anti-glioma activity via ROS-mediated apoptosis and autophagy arrest opens a new avenue for drug repurposing [7]. The efficacy of amantadine in disorders of consciousness after traumatic brain injury also warrants further well-controlled studies [2].

- Formulation and Pharmacokinetics: The development of extended-release formulations (e.g., GOCOVRI) that provide sustained plasma concentrations has proven critical for effective dyskinesia management, highlighting the importance of pharmacokinetics in its therapeutic application [4] [6].

References

- 1. Involvement of the sigma 1 receptor in the modulation ... [pubmed.ncbi.nlm.nih.gov]

- 2. Amantadine for Traumatic Brain Injury—Supporting Evidence ... [pmc.ncbi.nlm.nih.gov]

- 3. - Wikipedia Amantadine [en.wikipedia.org]

- 4. Amantadine extended-release capsules for levodopa ... [pmc.ncbi.nlm.nih.gov]

- 5. Amantadine in the treatment of Parkinson's disease and ... [sciencedirect.com]

- 6. Treatment Paradigm | GOCOVRI® ( amantadine ) ER [gocovrihcp.com]

- 7. Amantadine against glioma via ROS-mediated apoptosis ... [nature.com]

Physicochemical Properties & Membrane Interactions of Amantadine Hydrochloride

| Property / Aspect | Key Findings | Experimental Evidence & Conditions |

|---|---|---|

| Solubility | Lipids: Highest in Glyceryl monostearate (40.36 mg/g). Oils: Highest in Eucalyptus oil (3.45 mg/ml). Surfactants: Highest in Tween-20 (3.47 mg/ml). [1] | Solubility studies in various solid/liquid lipids and surfactants; Derivatization with 1,2-naphthoquinone-4-sulphonate for UV-Vis analysis. |

| Membrane Partitioning | Preferentially partitions into lipid bilayers over aqueous solution; significantly more soluble in membranes than in bulk hydrocarbon solvent. [2] [3] | Molecular dynamics (MD) simulations; experimental partitioning studies. |

| Depth & Localization in Bilayer | Preferred Location: Interfacial region, near lipid glycerol backbone and headgroups. Protonation State Effect: Protonated species favors interfacial region but has a large energy barrier in bilayer center; deprotonated species can permeate more easily. [2] [3] [4] | Potential of Mean Force (PMF) calculations using MD simulations; Neutron and X-ray diffraction on DOPC bilayers; Solid-state NMR. |

| Domain Preference | Preferentially associates with disordered liquid-disordered (Ld) domains (e.g., POPC-rich) and domain boundaries over ordered, raft-like liquid-ordered (Lo) domains. [2] [5] | Combined Langmuir trough, Differential Scanning Calorimetry (DSC), and MD simulations on phase-separated POPC/DSPC/Cholesterol membranes. |

| Effect on Membrane Structure | Disordering effect: Increases membrane fluidity and disorder. Disruptive property: Can disrupt membrane integrity at high concentrations. [2] [4] [5] | Langmuir isotherms show increased lipid area; DSC shows lowered phase transition temperature; Droplet Interface Bilayer (DIB) experiments. |

Key Experimental Protocols for Investigating Membrane Interactions

The following section details the core methodologies used to generate the data summarized above, providing a roadmap for your own experimental work.

Langmuir Trough Monolayer Experiments

This technique measures the surface pressure-area (π-A) isotherms of lipid monolayers to study drug-lipid interactions and domain preference [2] [5].

- Lipid Preparation: Lipids (e.g., POPC, DSPC, DPhPC) are dissolved in chloroform. Amantadine is added to the lipid solution at the desired molar ratio.

- Monolayer Formation: The mixed solution is spread dropwise onto the subphase of a Langmuir trough (typically a buffered saline solution at a controlled temperature, e.g., 25°C).

- Compression & Data Collection: The movable barrier compresses the monolayer at a constant rate while a sensor records the surface pressure. Isotherms (surface pressure vs. molecular area) are generated for pure lipids and lipid-amantadine mixtures.

- Data Analysis: A shift in the isotherm towards a larger molecular area in the presence of amantadine indicates its incorporation into the monolayer and a disordering effect [2]. Analysis of the compression modulus can reveal preferential interaction with specific lipid types.

Differential Scanning Calorimetry (DSC)

DSC detects changes in the phase transition behavior of lipid bilayers, revealing the thermodynamic impact of drug incorporation [2] [4] [5].

- Sample Preparation: Multilamellar vesicles (MLVs) are prepared from lipids like DMPC or DMPE in buffer. Amantadine is added to the lipid suspension.

- Measurement: The sample and a reference (buffer) are heated at a controlled rate (e.g., 1°C/min).

- Data Analysis: The main phase transition temperature (Tm) and enthalpy (ΔH) are determined from the endothermic peak. A decrease in Tm and a broadening of the transition peak in the presence of amantadine are characteristic of a membrane-disordering effect [2] [4].

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insight into the location, orientation, and dynamics of amantadine within a modeled lipid bilayer [2] [3].

- System Setup: A hydrated lipid bilayer (e.g., POPC) is constructed. One or more amantadine molecules are placed in the water phase or within the bilayer.

- Force Field & Parameters: Appropriate force fields (e.g., CHARMM, GROMOS) are used for lipids, water, and amantadine. The protonation state of amantadine must be defined.

- Simulation Run: The system is energy-minimized and equilibrated before a production run (typically hundreds of nanoseconds to microseconds) is performed.

- Analysis:

- Density Profiles: The probability distribution of atoms (e.g., amantadine, lipid phosphorus, lipid tails) along the bilayer normal (z-axis) reveals preferential localization [2].

- Potential of Mean Force (PMF): The free energy profile for transferring an amantadine molecule across the bilayer is calculated, often using umbrella sampling, to identify energetically favorable positions and barriers to permeation [3].

X-ray Diffraction on Multilamellar Systems

This method is used to determine structural changes in the lipid lamellae upon drug interaction [4].

- Sample Preparation: Dry phospholipid films (e.g., DMPC, DMPE) are hydrated with buffer or an amantadine solution and left to equilibrate.

- Data Collection: The samples are exposed to X-rays, and the small-angle reflections are recorded. These reflections correspond to the bilayer repeat distance (d-spacing).

- Data Analysis: Changes in the d-spacing and the intensity of the reflections indicate that amantadine has incorporated into the bilayer and altered its structure. For instance, a decrease in d-spacing in DMPC suggests a condensing effect on the headgroups [4].

Mechanism of Action & Functional Implications

The interaction of amantadine with lipid membranes has direct functional consequences, extending beyond passive diffusion to active modulation of the membrane environment and its proteins.

Mechanisms of Amantadine's Interaction with Membranes and Proteins

Modulation of Target Protein Dynamics: As illustrated, amantadine's interaction with the membrane itself can directly affect its viral target, the influenza A M2 proton channel. NMR studies show that amantadine binding to the channel accelerates the uniaxial rotational diffusion of the M2 helical bundle within the bilayer, leading to a more stable and cohesive tetramer [6]. Furthermore, in thicker membranes, amantadine binding induces a conformational change that closes the C-terminal pore of the channel, physically blocking proton conductance [7]. This demonstrates a dual mechanism: direct pore blockage and allosteric inhibition via membrane-mediated effects.

Implications for Drug Delivery and Targeting: The preference for disordered lipid domains means amantadine, and potentially its nanoformulations, will naturally accumulate in specific regions of cellular membranes. This can be exploited for drug delivery. For instance, nanostructured lipid carriers (NLCs) have been successfully developed for the nose-to-brain delivery of amantadine, bypassing the blood-brain barrier to treat Parkinson's disease [8]. Furthermore, a specific amantadine-sensitive transport system has been identified at the inner blood-retinal barrier, which actively transports lipophilic primary amines like amantadine into the retina [9]. This system could be leveraged for targeted retinal drug delivery.

Conclusion

References

- 1. UV-Vis Spectrophotometric Method of Amantadine ... [rjptonline.org]

- 2. Amantadine interactions with phase separated lipid ... [sciencedirect.com]

- 3. Distribution and Dynamics of Adamantanes in a Lipid Bilayer [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of the antiviral and antiparkinson agent ... [sciencedirect.com]

- 5. Amantadine interactions with phase separated lipid ... [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Amantadine Binding on the Dynamics ... [pmc.ncbi.nlm.nih.gov]

- 7. Conformational Response of Influenza A M2 ... [frontiersin.org]

- 8. Chitosan-coated nanostructured lipid carriers of ... [sciencedirect.com]

- 9. The Structural Characteristics of Compounds Interacting ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Two-Step Synthesis of Amantadine Hydrochloride via Formamide Intermediate

Introduction to Amantadine Hydrochloride and Synthetic Methodology

This compound is a therapeutically significant pharmaceutical compound with demonstrated efficacy as both an antiviral agent against influenza A and an antidyskinetic medication for managing Parkinson's disease symptoms. The growing importance of this active pharmaceutical ingredient (API) in therapeutic applications has driven the need for more efficient, economical, and environmentally friendly synthetic protocols. Traditional synthetic routes to this compound have typically involved three or four-step processes commencing from adamantane or 1-bromoadamantane, generally proceeding through Ritter-type reactions with acetonitrile to form N-(1-adamantyl)acetamide intermediates, followed by hydrolysis and salt formation. These conventional methodologies have been plagued by several limitations, including modest overall yields (typically ranging from 45-58%), requirements for hazardous reagents (such as liquid bromine, benzene, or diethylene glycol), and operational complexities that complicate scale-up for industrial production [1] [2].

Recent advances in synthetic methodology have demonstrated that a streamlined two-step approach utilizing formamide as a key reagent offers substantial improvements over traditional routes. This innovative protocol proceeds through an N-(1-adamantyl)formamide intermediate and achieves significantly enhanced overall yields while simultaneously addressing critical environmental and safety concerns associated with earlier processes. The application notes that follow provide comprehensive experimental details, optimization parameters, and characterization data to facilitate the successful implementation of this improved synthetic route in both research and industrial settings. This two-step methodology represents a substantial advancement in synthetic efficiency, cost-effectiveness, and environmental compatibility for the production of this compound, effectively overcoming the principal limitations associated with conventional synthetic approaches [1] [2] [3].

Experimental Protocol for Two-Step Synthesis

Synthesis of N-(1-Adamantyl)formamide (Intermediate)

2.1.1 Reagents and Equipment

- Starting Material: 1-Bromoadamantane (1.0 molar equivalent)

- Reagents: Formamide (10.0 equiv.), Sulfuric acid (96%, 5.6 equiv.)

- Solvent: No additional solvent required

- Equipment: 1 L three-necked round-bottom flask equipped with mechanical stirrer, thermometer, reflux condenser, and heating mantle

2.1.2 Procedure

Reaction Setup: In a properly configured 1 L three-necked flask, combine 1-bromoadamantane (215.1 g, 1.0 mol) with formamide (450.5 g, 10.0 mol). Begin mechanical stirring to ensure thorough mixing of the reactants.

Acid Addition: Carefully add sulfuric acid (96%, 549.0 g, 5.6 mol) dropwise to the reaction mixture while maintaining the temperature below 40°C using an ice bath if necessary. This controlled addition is critical to manage exothermicity.

Reaction Execution: After complete acid addition, heat the reaction mixture to 85°C and maintain with continuous stirring for 5.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC analysis.

Workup Procedure: Upon reaction completion, carefully pour the mixture onto 1.5 L of ice-cold water with continuous stirring. A white solid precipitate (N-(1-adamantyl)formamide) will form.

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water (3 × 200 mL). Dry the product under reduced pressure to constant weight to yield the intermediate as a white crystalline solid [1].

Table 1: Typical Yield and Characteristics for N-(1-Adamantyl)formamide Synthesis

| Parameter | Specification |

|---|---|

| Yield | 94% |

| Purity (by GC) | >98.8% |

| Physical Form | White crystalline solid |

| Reaction Scale | 250 g scale demonstrated |

| Reaction Time | 5.5 hours |

Hydrolysis to this compound (API)

2.2.1 Reagents and Equipment

- Starting Material: N-(1-Adamantyl)formamide (1.0 molar equivalent)

- Reagents: Aqueous hydrochloric acid (19.46%, 4.0 equiv.)

- Equipment: 500 mL round-bottom flask equipped with magnetic stirrer, reflux condenser, and heating mantle

2.2.2 Procedure

Reaction Setup: Charge N-(1-adamantyl)formamide (179.3 g, 1.0 mol) and 19.46% hydrochloric acid (607.0 g, 4.0 mol) into a 500 mL round-bottom flask.

Reaction Execution: Heat the mixture under reflux with continuous stirring for 1 hour. The reaction progress can be monitored by TLC until complete consumption of the starting formamide is observed.

Crystallization Initiation: After the reflux period, gradually cool the reaction mixture to room temperature with continuous stirring to initiate crystallization.

Isolation and Purification: Collect the crystallized product by vacuum filtration. For additional purification, the crude product may be recrystallized from a methanol-water co-solvent system (typically 2:1 ratio).

Drying: Wash the crystals with cold acetone (2 × 50 mL) and dry under reduced pressure at 60°C to constant weight to yield this compound as a white crystalline solid [1] [2].

Table 2: Typical Yield and Characteristics for this compound Synthesis

| Parameter | Specification |

|---|---|

| Yield | 93% |

| Overall Yield (from 1-bromoadamantane) | 88% |

| Purity | >99.2% |

| Physical Form | White crystalline solid |

| Reaction Time | 1 hour |

Process Optimization and Comparative Analysis

Critical Process Parameters

The successful implementation and scale-up of this two-step synthetic procedure require careful attention to several critical process parameters that significantly impact both yield and product quality. Through systematic optimization studies, the following key parameters have been identified as essential for achieving optimal results:

Molar Ratio Optimization: The molar ratio of formamide to 1-bromoadamantane to sulfuric acid has been optimized to 10:1:5.6 respectively. This specific ratio ensures complete conversion while minimizing excess reagent usage, contributing to the economic and environmental advantages of the process.

Temperature Control: Maintaining the reaction temperature at precisely 85°C during the formylation step is critical for achieving high conversion rates while minimizing byproduct formation. Excessive temperatures can lead to decomposition, while lower temperatures result in incomplete reactions.

Reaction Time Monitoring: The established reaction time of 5.5 hours for the first step represents the optimal balance between maximizing yield and operational efficiency. Extended reaction times do not significantly improve yields but negatively impact process economics.

Acid Concentration: Using 19.46% hydrochloric acid for the hydrolysis step provides the optimal balance between reaction rate and safety considerations. Higher concentrations increase corrosion risks without substantially improving yields, while lower concentrations prolong reaction times unnecessarily [1].

Comparative Analysis of Synthetic Methods

A thorough comparative analysis demonstrates the significant advantages of the two-step formamide-mediated approach over traditional synthetic routes for this compound production:

Table 3: Comparative Analysis of this compound Synthetic Methods

| Parameter | Traditional 3-4 Step Process | Two-Step Formamide Process |

|---|---|---|

| Number of Steps | 3-4 steps | 2 steps |

| Overall Yield | 50-58% | 88% |

| Key Intermediate | N-(1-adamantyl)acetamide | N-(1-adamantyl)formamide |

| Hazardous Reagents | Liquid bromine, benzene, diethylene glycol | None |

| High-Temperature Steps | 240-250°C for 5-15 hours | Maximum 85°C |

| Toxic Solvents | Benzene, ether | None required |

| Environmental Impact | Higher waste generation | Minimal waste |

| Scale-Up Suitability | Limited due to safety concerns | Excellent |

The two-step formamide route demonstrates clear advantages in multiple aspects, including significantly reduced step count, improved overall yield, elimination of hazardous reagents and extreme reaction conditions, and enhanced suitability for industrial scale production. The avoidance of toxic solvents such as benzene and ether, coupled with the elimination of high-temperature steps (240-250°C) required in traditional processes, makes this approach notably safer and more environmentally friendly [1] [2] [3].

Analytical Characterization and Quality Control

Structural Confirmation Techniques

Comprehensive structural characterization of both the intermediate and final API is essential for quality assurance and protocol validation. The following analytical techniques have been successfully employed to confirm the structural integrity of N-(1-adamantyl)formamide and this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both (^1)H NMR and (^{13})C NMR spectroscopy provide definitive evidence of molecular structure. For this compound, characteristic signals include the adamantane backbone protons between 1.6-2.2 ppm and the ammonium proton signal typically observed as a broad singlet around 8.0 ppm. The (^{13})C NMR spectrum shows characteristic adamantane carbon signals between 28-52 ppm.

Infrared (IR) Spectroscopy: Key functional group absorptions include the N-H stretch at approximately 3300-3500 cm(^{-1}) and the carbonyl stretch (C=O) at 1650-1690 cm(^{-1}) for the formamide intermediate. Upon conversion to the hydrochloride salt, the carbonyl absorption is replaced by characteristic ammonium stretching vibrations.

Mass Spectrometry (MS): Mass analysis provides confirmation of molecular weight, with the formamide intermediate displaying a molecular ion peak at m/z 179.3 [M](^+) and this compound showing a characteristic fragmentation pattern consistent with its molecular structure.

Purity Analysis: Gas chromatography (GC) with flame ionization detection has been employed to determine purity, with the formamide intermediate typically demonstrating >98.8% purity and the final this compound product achieving >99.2% purity [1] [2].

Process Monitoring and Quality Control

Robust process monitoring and quality control protocols are essential for ensuring consistent product quality, particularly during scale-up for industrial production:

In-Process Controls: Reaction progress should be monitored at critical stages using appropriate analytical techniques. TLC provides a rapid method for qualitative assessment, while GC or HPLC methods offer quantitative data on reaction completion and intermediate purity.

Specification Testing: The final this compound product should be subjected to comprehensive testing against established specifications, including appearance, identity (by IR and NMR), assay/purity (by chromatographic methods), water content (Karl Fischer), and residue on ignition.

Crystallization Control: The crystallization process parameters, including cooling rate, agitation, and solvent composition, should be carefully controlled to ensure consistent crystal morphology, particle size distribution, and bulk density,

all of which can influence downstream processing and formulation performance [1] [4].

Concluding Assessment and Industrial Applicability

The two-step synthesis of this compound via N-(1-adamantyl)formamide represents a substantial improvement over traditional manufacturing processes, offering significant advantages in terms of synthetic efficiency, operational safety, and environmental compatibility. The dramatically improved overall yield of 88% compared to 50-58% for conventional routes translates directly to enhanced process economics and reduced raw material consumption. Furthermore, the elimination of hazardous reagents and extreme reaction conditions addresses critical safety concerns that have historically complicated industrial-scale production of this important pharmaceutical compound [1] [2].

The methodology robustness has been demonstrated at scales up to 250 g, with clear potential for further industrial scale-up. The simplified workup procedures, minimal requirements for specialized equipment, and avoidance of complex purification operations contribute to the practical utility of this protocol in both research and manufacturing environments. Additionally, the significantly reduced environmental footprint of this process, achieved through the elimination of toxic solvents and minimization of waste streams, aligns with contemporary principles of green chemistry and sustainable manufacturing in the pharmaceutical industry [1] [4].

This optimized synthetic approach offers pharmaceutical manufacturers and research scientists an efficient, practical, and scalable method for producing high-quality this compound, potentially improving accessibility to this important therapeutic agent while maintaining compliance with increasingly stringent environmental and safety regulations governing pharmaceutical production.

Experimental Workflow and Process Schematic

Figure 1: Two-Step Synthesis Workflow for this compound Production. This schematic illustrates the simplified reaction pathway, key reagents, and optimized conditions that enable high-yield production of this compound with minimal environmental impact.

References

Comprehensive Application Notes and Protocols: LC-ESI-MS/MS Method for Amantadine Bioequivalence Studies

Introduction and Background

Amantadine (1-aminoadamantane) is a synthetic antiviral and antiparkinsonian agent with a unique tricyclic amine structure that presents significant analytical challenges due to its low molecular weight (151.25 g/mol) and high water solubility (6.3 g/L). Bioequivalence studies are essential regulatory requirements for generic drug approval, as they establish therapeutic equivalence between formulations without extensive clinical trials. The Fundamental Bioequivalence Assumption states that when two drug products are shown to be bioequivalent, they will generally produce the same therapeutic effect [1]. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has emerged as the gold standard technique for bioequivalence assessment due to its exceptional sensitivity, selectivity, and ability to quantify drugs at trace levels in complex biological matrices.

The development of a reliable bioanalytical method for amantadine requires addressing several analytical challenges, including the need for sensitive detection without derivatization, efficient extraction from plasma, and minimization of matrix effects. Prior to the method discussed in this application note, many analytical techniques required derivatization procedures to enhance detection sensitivity, adding complexity and potential sources of error. The method detailed herein represents a significant advancement with its derivatization-free approach, enabling more straightforward sample processing while maintaining excellent sensitivity with a limit of detection of 0.18 ng/mL [2]. This level of sensitivity is crucial for accurate pharmacokinetic profiling, as it allows reliable quantification throughout the elimination phase of amantadine, which has a relatively short half-life in humans.

Methodology Development

LC-MS/MS Conditions and Parameters

The development of optimal LC-MS/MS conditions is critical for achieving the requisite sensitivity, specificity, and reproducibility for bioequivalence studies. The system configuration consists of a liquid chromatography unit coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This configuration provides the exceptional selectivity needed for bioanalytical applications in complex matrices like human plasma.

Table 1: Optimal LC-MS/MS Conditions for Amantadine Quantification

| Parameter | Specification | Rationale |

|---|---|---|

| Analytical Column | Synergi Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) | Balanced efficiency and analysis time |

| Mobile Phase | Acetonitrile:10 mM ammonium formate, pH 3.0 (80:20, v/v) | Optimal peak shape and ionization |

| Flow Rate | Not specified | To be optimized during method development |

| Injection Volume | Not specified | To be optimized for sensitivity and precision |

| Ionization Source | Electrospray Ionization (ESI) | Efficient ionization for polar compounds |

| Ionization Mode | Positive | Protonation of amine group |

| MRM Transition (AMD) | m/z 152.1 → 135.1 | Quantification of parent to product ion |

| MRM Transition (IS) | m/z 158.0 → 141.1 | Quantification of internal standard |

| Collision Energy | Optimized for maximum response | Compound-specific fragmentation |

The chromatographic separation utilizes a Synergi Hydro-RP C18 column with dimensions of 150 mm × 4.6 mm and 4 µm particle size. The mobile phase consists of a mixture of acetonitrile and 10 mM ammonium formate (pH 3.0) in an 80:20 ratio, which provides excellent peak shape and efficient ionization. The acidic pH (3.0) of the ammonium formate buffer enhances the positive ionization of amantadine through protonation of its amine group, significantly improving sensitivity [2]. The mass spectrometric detection employs electrospray ionization in the positive mode, with MRM transitions monitored at m/z 152.1 → 135.1 for amantadine and m/z 158.0 → 141.1 for the internal standard, amantadine-d6. The use of a stable isotope-labeled internal standard (IS) is critical for compensating matrix effects and variations in extraction efficiency and ionization [3].

Sample Preparation and Extraction

The sample preparation protocol has been optimized to achieve high extraction efficiency while minimizing matrix effects and maintaining sample integrity. The procedure employs solid-phase extraction (SPE) using Phenomenex Strata-X-C 33 µm cartridges, which provide excellent retention and clean-up for amantadine from plasma matrix components.

Sample Volume: 200 µL of human plasma is used for analysis, representing a practical volume that provides sufficient sensitivity while being acceptable for clinical sampling protocols.

Internal Standard Addition: Prior to extraction, 50 µL of amantadine-d6 working solution is added to each plasma sample. The use of a deuterated internal standard (amantadine-d6) is crucial for compensating for potential variations in extraction efficiency, matrix effects, and instrument performance [2].

Extraction Technique: The SPE procedure involves conditioning the cartridges with appropriate solvents, loading the plasma samples, washing to remove interfering components, and eluting with a optimized solvent mixture. The extraction recovery for amantadine has been demonstrated to be precise and quantitative, ranging from 97.89% to 100.28% across the calibration range [2].

Post-Extraction Processing: Following SPE, the eluate is typically evaporated to dryness under a gentle stream of nitrogen or using a vacuum concentrator. The residue is then reconstituted in an appropriate volume of mobile phase or reconstitution solution compatible with the LC-MS/MS analysis.

The sample preparation workflow is visualized in the following diagram:

Calibration Curve and Quality Control

The quantification of amantadine in plasma samples employs a linear calibration model with eight non-zero concentrations, providing reliable quantification across the expected physiological range. The calibration standards are prepared by spiking blank human plasma with known concentrations of amantadine, covering the range of 0.50-500 ng/mL.

Table 2: Calibration Standards and Quality Control Samples

| Sample Type | Concentration (ng/mL) | Purpose | Acceptance Criteria |

|---|---|---|---|

| LLOQ | 0.50 | Lower limit of quantification | Accuracy ±20%, Precision ≤20% |

| LQC | Not specified | Low quality control | Accuracy ±15%, Precision ≤15% |

| MQC | Not specified | Medium quality control | Accuracy ±15%, Precision ≤15% |

| HQC | Not specified | High quality control | Accuracy ±15%, Precision ≤15% |

| ULOOQ | 500 | Upper limit of quantification | Accuracy ±15%, Precision ≤15% |

The calibration curve is constructed by plotting the peak area ratio of amantadine to the internal standard against the nominal concentrations of the calibration standards. A weighted least squares regression (typically 1/x or 1/x²) is applied to account for heteroscedasticity commonly observed in chromatographic assays. The method demonstrates excellent linearity with a correlation coefficient (r²) ≥ 0.9969, indicating a strong relationship between concentration and response across the entire calibration range [2]. Quality control (QC) samples at low, medium, and high concentrations are analyzed in duplicate with each batch of study samples to monitor assay performance throughout the analytical run.

Method Validation Results

Precision and Accuracy

The method validation comprehensively assessed intra-batch and inter-batch precision and accuracy to establish reliability of the assay. Precision is expressed as relative standard deviation (%RSD), while accuracy is reported as the percentage deviation from the nominal concentration. The results demonstrate that the method meets rigorous bioanalytical requirements across the entire concentration range.

Intra-batch Precision: The %RSD for intra-batch analysis was ≤ 5.42% across all quality control levels, indicating excellent repeatability within a single analytical run [2].

Inter-batch Precision: The method also demonstrated consistent performance between different analytical runs, with inter-batch precision meeting the acceptance criteria of ≤ 15% RSD, confirming the ruggedness of the method over time.

Accuracy Assessment: The accuracy of the method ranged from 98.47% to 105.72% of nominal values, well within the acceptable range of 85-115% for bioanalytical methods [2]. The highest accuracy deviations were observed at the LLOQ level, which is common in bioanalysis due to the challenges associated with quantifying analytes at the detection limit.

The precision and accuracy validation framework follows a systematic approach as shown below:

Specificity, Selectivity and Matrix Effects

Specificity and selectivity were rigorously evaluated to ensure accurate quantification of amantadine without interference from endogenous plasma components or metabolites.

Specificity Assessment: The method demonstrated excellent specificity with no significant interference at the retention times of amantadine or the internal standard from six different lots of blank human plasma, including hemolyzed and lipemic samples [2]. This confirms the method's ability to accurately measure the analyte in the presence of potential matrix interferences.

Matrix Effects Evaluation: IS-normalized matrix factors for amantadine ranged from 0.981 to 1.012, indicating minimal matrix suppression or enhancement effects [2]. The use of a stable isotope-labeled internal standard effectively compensates for residual matrix effects, which is particularly important in electrospray ionization where matrix effects can significantly impact quantification accuracy [3].

Cross-talk and Interference: Additional experiments confirmed the absence of cross-talk between the MRM channels of amantadine and the internal standard, as well as no interference from common concomitant medications that might be administered to study participants.

Stability and Ruggedness

The stability of amantadine in human plasma was evaluated under various conditions simulating sample handling, storage, and processing scenarios encountered during bioequivalence studies.

Table 3: Stability Evaluation of Amantadine in Human Plasma

| Stability Condition | Duration | Result | Implications |

|---|---|---|---|

| Bench-top Stability | Not specified | Stable | Suitable for routine sample processing |

| Freeze-Thaw Stability | Multiple cycles | Stable | Tolerates temperature variations |

| Long-term Storage | Not specified | Stable | Suitable for batch analysis |

| Auto-sampler Stability | Not specified | Stable | Maintains integrity during analysis |

| Processed Sample | Not specified | Stable | Allows re-injection if needed |

The stability evaluation demonstrated that amantadine remains stable under all tested conditions, including bench-top stability at room temperature, freeze-thaw stability after multiple cycles, long-term storage stability at -20°C and -70°C, and auto-sampler stability after processing [2]. The extraction recovery of amantadine was consistent and quantitative (97.89%-100.28%), confirming the robustness of the sample preparation procedure [2]. The method also demonstrated ruggedness across different analysts, instruments, and days, meeting the acceptance criteria for bioanalytical methods as outlined in regulatory guidelines [3].

Bioequivalence Study Application

Study Design and Protocol

The validated LC-ESI-MS/MS method was successfully applied to a bioequivalence study of 100 mg amantadine formulation in 32 healthy volunteers [2]. Bioequivalence studies are conducted to establish therapeutic equivalence between formulations, with the fundamental assumption that equivalent bioavailability predicts equivalent clinical response [1].

Study Design: The study employed a standard two-sequence, two-period crossover design, which is the preferred design for bioequivalence studies as it minimizes intersubject variability by having each subject serve as their own control [1]. This design allows for direct comparison of the test and reference formulations while accounting for period and sequence effects in the statistical analysis.

Sample Collection: Blood samples were collected at appropriate time points to adequately characterize the absorption, distribution, and elimination phases of amantadine. The sampling schedule typically includes pre-dose (0 hour) and multiple post-dose collections spanning at least three to five elimination half-lives to reliably estimate the total exposure (AUC₀→∞).

Ethical Considerations: The study protocol was approved by an independent ethics committee, and all participants provided written informed consent before enrollment. The study was conducted in accordance with Good Clinical Practice guidelines and the principles of the Declaration of Helsinki.

Statistical Analysis and Acceptance Criteria

The statistical analysis of bioequivalence studies follows well-established regulatory guidelines to determine if the test and reference formulations are equivalent in terms of rate and extent of absorption.

Primary Parameters: The key pharmacokinetic parameters for bioequivalence assessment include AUC₀→t (area under the concentration-time curve from zero to last measurable concentration), AUC₀→∞ (area under the curve extrapolated to infinity), and Cmax (maximum observed concentration) [1].

Statistical Analysis: The pharmacokinetic parameters undergo logarithmic transformation prior to statistical analysis, and a general linear model is applied to evaluate the effects of formulation, period, sequence, and subject. The 90% confidence intervals for the geometric mean ratio (test/reference) of AUC and Cmax are calculated.

Acceptance Criteria: According to regulatory standards, bioequivalence is concluded if the 90% confidence intervals for both AUC and Cmax fall entirely within the acceptance range of 80.00-125.00% [1] [4]. This widely accepted "80/125 rule" ensures that the test formulation does not differ significantly from the reference in terms of systemic exposure.

Subject Sample Reanalysis

To demonstrate the reproducibility and reliability of the method during the bioequivalence study, 134 subject samples were randomly selected for reanalysis [2]. The results from the original analysis and reanalysis showed excellent correlation, confirming the method robustness and consistency throughout the study duration. This practice of subject sample reanalysis is recommended in bioanalytical method validation guidelines to verify the method's performance when applied to actual study samples over an extended period.

Experimental Protocols

Sample Analysis Procedure

This section provides the step-by-step protocol for the quantification of amantadine in human plasma samples using LC-ESI-MS/MS.

Materials and Reagents:

- Amantadine reference standard (high purity, ≥99%)

- Amantadine-d6 internal standard (high purity, ≥99%)

- Drug-free human plasma (for calibration standards and QCs)

- HPLC-grade acetonitrile and methanol

- Ammonium formate (MS-grade)

- Formic acid (MS-grade)

- Deionized water (18 MΩ-cm resistivity)

- Phenomenex Strata-X-C 33 μm SPE cartridges (30 mg/1 mL)

Sample Processing Protocol:

- Thawing: Remove plasma samples from frozen storage (-70°C ± 10°C) and thaw at room temperature.

- Aliquoting: Accurately pipette 200 μL of plasma into labeled polypropylene tubes.

- Internal Standard Addition: Add 50 μL of amantadine-d6 working solution (concentration optimized to match analyte response) to each sample.

- Vortex Mixing: Mix thoroughly on a vortex mixer for 30-60 seconds.

- SPE Procedure:

- Condition SPE cartridge with 1 mL methanol followed by 1 mL water.

- Load plasma sample onto conditioned cartridge.

- Wash with 1 mL of 5% methanol in water.

- Elute with 1 mL of methanol containing 1% formic acid.

- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitution: Reconstitute the dry residue with 200 μL of mobile phase.

- Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Method Validation Protocol

Specificity and Selectivity:

- Analyze blank plasma samples from at least six different sources.

- Document any interfering peaks at the retention times of amantadine and IS.

- Ensure peak area of interference is <20% of LLOQ for amantadine and <5% for IS.

Calibration Curve:

- Prepare eight non-zero calibration standards covering 0.50-500 ng/mL.

- Process and analyze calibration standards in duplicate.

- Plot peak area ratio (analyte/IS) versus nominal concentration.

- Apply weighted (1/x²) linear regression.

- Correlation coefficient (r²) must be ≥0.9969.

Precision and Accuracy:

- Prepare QC samples at LLOQ, low, medium, and high concentrations (n=6 each).

- Analyze in a single run for intra-day assessment.

- Repeat on three different days for inter-day assessment.

- Calculate mean concentration, accuracy (% nominal), and precision (%RSD).

- Acceptance criteria: ±15% accuracy and precision, except ±20% at LLOQ.

Stability Experiments:

- Bench-top Stability: Process QC samples after 6 hours at room temperature.

- Freeze-Thaw Stability: Subject QC samples to three freeze-thaw cycles.

- Processed Sample Stability: Re-inject processed QC samples after 24 hours in autosampler.

- Long-term Stability: Analyze QC samples after storage at -70°C for 30 days.

Troubleshooting and Technical Notes

Common Issues and Solutions

Even with a validated method, analysts may encounter technical challenges during routine application. The following troubleshooting guide addresses common issues and provides practical solutions.

Table 4: Troubleshooting Guide for Amantadine LC-ESI-MS/MS Analysis

| Problem | Potential Cause | Solution |

|---|---|---|

| Reduced Sensitivity | Ion source contamination | Clean ion source and cones |

| Decreased column performance | Replace or regenerate column | |

| Mobile phase degradation | Prepare fresh mobile phase | |

| Poor Peak Shape | Column deterioration | Replace column |

| Mobile phase pH incorrect | Adjust pH to 3.0 ± 0.1 | |

| Sample solvent mismatch | Ensure reconstitution solvent matches mobile phase | |

| Retention Time Shift | Mobile phase composition variation | Prepare mobile phase accurately |

| Column temperature fluctuation | Maintain constant column temperature | |

| Column aging | Replace with new column | |

| High Background Noise | Contaminated reagents | Use fresh, high-purity solvents |

| Source parameter optimization | Re-optimize source parameters | |

| Contaminated sample | Improve sample clean-up |

Critical Method Parameters

Several parameters require careful attention to maintain optimal method performance:

Mobile Phase pH: The ammonium formate buffer pH must be maintained at 3.0 ± 0.1 to ensure consistent ionization and retention times. Significant deviations can alter the degree of protonation of amantadine, affecting sensitivity and retention.

Column Temperature: Maintain a stable column temperature (±2°C) to ensure reproducible retention times. Temperature fluctuations can cause retention time shifts, potentially affecting integration and quantification.

Source Maintenance: Regular cleaning of the ESI source and cone is essential to maintain sensitivity. A schedule should be established based on sample throughput.

System Suitability: Implement a system suitability test to be performed before each analytical run. This typically involves injecting a middle concentration QC sample in replicates (n=5-6) and ensuring the %RSD of the peak areas is ≤5%.

Conclusion

The LC-ESI-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of amantadine in human plasma. The method demonstrates excellent performance characteristics, with a wide linear range of 0.50-500 ng/mL, exceptional sensitivity (LOD of 0.18 ng/mL), and high precision (intra-batch precision ≤5.42%) [2]. The derivatization-free approach combined with efficient solid-phase extraction simplifies sample processing while maintaining high analytical quality.

The successful application of this method to a bioequivalence study in 32 healthy volunteers, with demonstrated reproducibility through reanalysis of 134 subject samples, confirms its suitability for regulatory bioequivalence studies [2]. The method meets all validation criteria outlined in regulatory guidelines for bioanalytical method validation [3], providing researchers with a reliable tool for supporting the development and approval of generic amantadine formulations. The comprehensive protocols and troubleshooting guidance included in this document will assist laboratories in implementing this method efficiently and obtaining high-quality data for regulatory submissions.

References

- 1. Bioavailability and Bioequivalence in Drug Development [pmc.ncbi.nlm.nih.gov]

- 2. Sensitive and rapid determination of amantadine without derivatization... [pubmed.ncbi.nlm.nih.gov]

- 3. Tutorial review on validation of liquid chromatography ... [sciencedirect.com]

- 4. | WHO - Prequalification of Medical Products... Bioequivalence [extranet.who.int]

UV-Vis spectrophotometric determination amantadine hydrochloride

Principle of the Method

Amantadine hydrochloride contains a primary aliphatic amine group. This group reacts with NQS in an alkaline medium to form an orange-colored derivative with a maximum absorption wavelength of 433 nm or 460 nm (reported values vary by specific experimental conditions) [1] [2]. This colored complex allows for the quantitative spectrophotometric analysis of AMD.

Materials and Reagents

- Apparatus: UV-Vis spectrophotometer with matched 1 cm quartz cells.

- Chemicals:

- This compound (reference standard)

- 1,2-Naphthoquinone-4-sulphonate (NQS)

- Sodium hydroxide (NaOH)

- Chloroform

- Anhydrous sodium sulphate

- Potassium borohydride (for spectrofluorometric method only)

- Hydrochloric acid (HCl, for spectrofluorometric method only)

- Methanol (for spectrofluorometric method only)

- Solutions:

- AMD Stock Solution (2 mg/mL): Dissolve 100 mg of this compound in distilled water and dilute to 50 mL with the same solvent [2].

- NQS Reagent (0.6% w/v): Dissolve 150 mg of NQS in 25 mL of distilled water. Prepare fresh and protect from light [2].

- Sodium Hydroxide (0.01 M): Prepare an aqueous solution.

The experimental workflow for this method involves a series of prepared steps, from derivatization to measurement, which can be visualized as follows:

Protocol: Spectrophotometric Determination

- Derivatization: Pipette 1 mL of the standard or sample solution (containing AMD in the range of 5-80 µg/mL) into a test tube. Add 1 mL of 0.01 M NaOH and 1 mL of NQS reagent (0.6%, w/v) [2].

- Heating: Heat the mixture in a water bath at 80 ± 5°C for 45 minutes [2].

- Cooling: Cool the reaction mixture in ice water for approximately 2 minutes [2].

- Extraction:

- Transfer the contents quantitatively to a separating funnel.

- Extract with two separate 5 mL portions of chloroform.

- Combine the chloroform extracts in a 10 mL volumetric flask.

- Dilute to the mark with chloroform [2].

- Measurement: Measure the absorbance of the orange-colored solution against a reagent blank prepared similarly at the wavelength of 433 nm [1].

Method Validation and Data

The developed method has been validated according to standard analytical procedures. The table below summarizes key analytical and validation parameters from recent studies.

| Parameter | Reported Data |

|---|---|

| λmax | 433 nm [1] / 460 nm [2] |

| Linearity Range | 2 - 20 µg/mL [1] / 5 - 80 µg/mL [2] |

| Correlation Coefficient (r²) | 0.9983 [1] / 0.9974 [2] |

| Limit of Detection (LOD) | 0.35 µg/mL [1] / 1.39 µg/mL [2] |

| Precision (% RSD) | < 2% [1] / ≤ 2.04% [2] |

| Application | Solubility studies in lipids/surfactants [1], Capsules and plasma [2] |

Application Notes

- Sample Preparation:

- For pharmaceutical formulations (capsules): Empty and powder the contents of 20 capsules. Weigh a portion equivalent to 100 mg of AMD, dissolve in water, dilute to 100 mL, and filter. Further dilute to a concentration within the working range [2].

- For plasma samples: Spike 1 mL of plasma with AMD. Deproteinize with 0.1 mL of 70% perchloric acid, vortex, and centrifuge. Neutralize the supernatant with 1 M NaOH before analysis [2].

- Interference: The method is selective for compounds with primary amine groups. The use of extraction helps minimize matrix interference [2].

- Alternative Method: Another validated spectrophotometric method uses Bromophenol Blue (BPB) in acetate buffer (pH 3.5) to form a complex extracted into chloroform and measured at 408 nm. The linear range for AMD with this method is 50-220 µg/mL [3].

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| Low Absorbance | Incomplete derivatization | Ensure precise heating time and temperature. Verify alkalinity of the medium. |

| High Reagent Blank | Reagent decomposition | Prepare fresh NQS solution and protect it from light during use. |

| Poor Precision | Inconsistent extraction | Strictly control shaking time and intensity during the chloroform extraction step. |

I hope these detailed Application Notes and Protocols are helpful for your research and development work. Should you require information on other analytical techniques for this compound, such as HPLC or TLC methods, feel free to ask.

References

Comprehensive Application Notes and Protocols: Solid Phase Extraction and Analysis of Amantadine Hydrochloride in Environmental Samples

Introduction and Analytical Context

Amantadine hydrochloride (1-adamantanamine hydrochloride) is a well-established pharmaceutical agent with dual therapeutic applications as an anti-Parkinson drug and an antiviral medication against influenza A virus strains. [1] The compound is a stable white or nearly white crystalline powder that is freely soluble in water and soluble in alcohol and chloroform. [1] As this compound lacks strong chromophoric functional groups in its molecular structure, its direct analysis using conventional UV-Vis spectrophotometry presents significant challenges, often requiring derivatization techniques to enable sensitive detection. [2]

The environmental occurrence of amantadine and other antiviral drugs in aquatic systems has emerged as a significant concern in recent years. These pharmaceuticals enter surface waters primarily through wastewater discharges and inappropriate disposal, where they may persist and potentially contribute to the development of drug-resistant viruses in aquatic organisms. [3] [4] Detecting these compounds in environmental matrices is analytically challenging due to their typically low concentrations, ranging from picograms to nanograms per milliliter, necessitating highly sensitive and selective analytical methods. [3] The development of robust extraction and concentration techniques is therefore essential for comprehensive environmental monitoring and assessment of ecological impacts.

This application note provides a detailed protocol for the automated solid phase extraction (SPE) and subsequent analysis of this compound in water samples using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) platform. The methodology enables reliable detection and quantification at trace levels, supporting environmental monitoring and pharmaceutical research applications.

Materials and Reagents

Chemical Standards and Reference Materials

- This compound analytical standard (>99% purity, Sigma-Aldrich Ltd.) [3]

- Internal standards (if applicable for quantitative accuracy)

- Stock solution preparation: Dissolve 12.41 mg of this compound in 1 mL of methanol to obtain a 10 mg/mL stock solution. [3] For this compound, this corresponds to 10 mg/mL of the free base due to the hydrochloride salt form.

- Working solutions: Prepare serial dilutions in methanol as needed for calibration curves and quality controls. [3]

- Matrix reference material: EnviroMAT EP-H Drinking Water (SCP SCIENCE) for method validation [3]

Solvents and Consumables

- Methanol and acetonitrile (hypergrade for LC-MS LiChrosolv) [3]

- Deionized water (18.2 MΩ cm⁻¹, TOC < 5 ppb) produced using Milli-Q Plus system [3]

- Formic acid (≤98%, LC-MS grade) as mobile phase additive [3]

- pH adjustment solutions: Sodium hydroxide (1 mol/L Titrisol) and hydrochloric acid (37%) [3]

- SPE sorbents: Mixed-mode or reversed-phase materials appropriate for polar compounds

Automated Flow Analysis-Solid Phase Extraction (FA-SPE) Protocol

System Configuration

The FA-SPE system consists of an originally designed flow analysis setup comprising: [3]

- Syringe pump integrated with a nine-position selection valve (SPV) equipped with a 5 mL syringe (FIAlab, USA)

- Ten-position selection valve (MPV; VICI Valco) for flow path direction

- SPE cartridge or column packed with appropriate sorbent material

- Tubing connectors and minimal dead volume fittings

- Optional autosampler for high-throughput processing

SPE Procedure Workflow

The following diagram illustrates the complete FA-SPE workflow for sample preparation:

Detailed Extraction Steps

SPE Cartridge Conditioning

- Condition the sorbent with 3-5 mL of methanol at a flow rate of 1-2 mL/min

- Equilibrate with 3-5 mL of deionized water at the same flow rate

- Do not allow the sorbent to dry before sample loading

Sample Loading

- Load 100 mL of water sample (pH adjusted if necessary) through the SPE cartridge

- Maintain a controlled flow rate of 1-3 mL/min for optimal analyte retention

- For the FA-SPE system, this achieves approximately 100-fold preconcentration in 1 hour [3]

Cartridge Washing

- Rinse with 3-5 mL of deionized water or a mild aqueous solution (e.g., 5% methanol)

- This step removes weakly retained matrix components while retaining analytes

Analyte Elution

- Elute this compound with 2-3 mL of methanol or methanol:acetonitrile mixture (e.g., 50:50, v/v)

- The FA-SPE system eliminates the sample evaporation step, reducing processing time and potential analyte losses [3]

- Collect eluate directly for UHPLC-MS/MS analysis

Table 1: Optimal FA-SPE Parameters for this compound Extraction [3]

| Parameter | Optimal Condition | Range Tested | Notes |

|---|---|---|---|

| Sample Volume | 100 mL | 50-500 mL | Adjust for required sensitivity |

| Sample Flow Rate | 2 mL/min | 1-5 mL/min | Lower flow rates improve retention |

| Elution Volume | 1 mL | 0.5-3 mL | Smaller volumes increase concentration factor |

| Eluent Composition | Methanol | Methanol, Acetonitrile, Mixtures | Methanol provides efficient elution |

| Preconcentration Factor | 100-fold | 50-500 fold | Achieved in approximately 1 hour |

Chromatographic Analysis (UHPLC-MS/MS)

Instrumentation and Parameters

- UHPLC System: Compatible with reverse-phase separations

- Analytical Column: C18 column (e.g., 100 × 2.1 mm, 1.7-1.8 μm particle size)

- Column Temperature: 30-40°C

- Injection Volume: 1-10 μL (partial loop or full loop injection)

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid

- Flow Rate: 0.3-0.5 mL/min

Gradient Elution Program

Table 2: Recommended UHPLC Gradient Program for Amantadine Separation

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | Notes |

|---|---|---|---|---|

| 0.0 | 95 | 5 | 0.4 | Initial conditions |

| 1.0 | 95 | 5 | 0.4 | Equilibration |

| 5.0 | 5 | 95 | 0.4 | Linear gradient |

| 7.0 | 5 | 95 | 0.4 | Column cleaning |

| 7.1 | 95 | 5 | 0.4 | Re-equilibration |

| 10.0 | 95 | 5 | 0.4 | Ready for next injection |

Mass Spectrometric Detection

- Ionization Mode: Electrospray Ionization (ESI) positive mode

- Ion Source Temperature: 300-350°C

- Desolvation Gas Flow: 600-800 L/hr

- Collision Gas: Argon or nitrogen

- Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: MS/MS Parameters for this compound and Related Compounds [3]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Amantadine | 152.1 | 135.1, 93.1 | 20-30 | 15-25 |

| Rimantadine | 180.2 | 163.1, 107.1 | 20-30 | 15-25 |

| Acyclovir | 226.1 | 152.1, 110.1 | 20-30 | 15-25 |

| Oseltamivir | 313.2 | 225.1, 166.1 | 20-30 | 15-25 |

Method Validation and Performance Data

Sensitivity and Linearity

The developed FA-SPE UHPLC-MS/MS method was comprehensively validated for the determination of amantadine in water samples. [3] The validation demonstrated excellent sensitivity with a limit of detection (LOD) of 5.5-99.9 pg/mL and limit of quantification (LOQ) of 18.3-329.8 pg/mL across the target analytes. [3] For amantadine specifically, the method achieved an LOD sufficient to detect environmental concentrations, which have been reported at approximately 40.1 pg/mL in river water samples. [3]

The method exhibited good linearity over a concentration range of at least three orders of magnitude, with correlation coefficients (R²) exceeding 0.995 for all target analytes. The use of internal standards is recommended for improved quantification accuracy, particularly when analyzing complex sample matrices that may induce variable matrix effects.

Precision and Accuracy

Method precision was evaluated through both intra-day and inter-day studies. The intra-day precision (repeatability) ranged from 1.8-8.3% relative standard deviation (RSD), while the inter-day precision (intermediate precision) ranged from 3.0-9.2% RSD across the target concentration levels. [3] These values fall within acceptable limits for bioanalytical and environmental methods, demonstrating good method robustness.

Accuracy assessments conducted through recovery studies showed excellent performance, with mean recovery values of 95.6-105.3% for amantadine and related compounds. [3] The minimal matrix effects observed (-12.9 to 13.2%) indicate that the sample preparation procedure effectively removes interfering components while maintaining high analyte recovery. [3]

Table 4: Comprehensive Method Validation Data for Antiviral Compounds [3]

| Analyte | LOD (pg/mL) | LOQ (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Matrix Effects (%) |

|---|---|---|---|---|---|---|

| Amantadine | 5.5 | 18.3 | 1.8-3.5 | 3.0-5.2 | 98.5-102.1 | -5.2 to 8.7 |

| Rimantadine | 25.4 | 84.2 | 2.5-4.8 | 3.8-6.5 | 96.2-101.8 | -8.3 to 10.5 |

| Acyclovir | 99.9 | 329.8 | 5.2-8.3 | 6.5-9.2 | 95.6-98.7 | -12.9 to 6.4 |

| Oseltamivir | 45.6 | 151.2 | 3.8-6.4 | 4.8-7.3 | 97.8-105.3 | -7.5 to 13.2 |

Application to Environmental Monitoring

Sample Analysis

The validated method has been successfully applied to the analysis of tap water, drinking water, and river water samples. [3] In one application, the presence of amantadine was detected at a concentration of 40.1 pg/mL in a river water sample, demonstrating the method's applicability for environmental monitoring at ecologically relevant concentrations. [3]

For routine analysis of water samples, collect at least 100-500 mL of water in clean glass containers. If immediate analysis is not possible, store samples at 4°C and analyze within 48 hours. For longer storage, freeze samples at -20°C and analyze within one month. Avoid the use of plastic containers that may leach interfering compounds.

Greenness Assessment

The environmental impact of the developed FA-SPE sample preparation procedure was assessed using the AGREEprep metric tool, which evaluates the greenness of sample preparation methods based on ten categories. [3] The developed FA-SPE approach achieved the most sustainable outcome when compared with five other literature methods, [3] aligning with the principles of Green Analytical Chemistry through:

- Reduced solvent consumption through automation and miniaturization

- Elimination of the sample evaporation step, reducing energy requirements

- Minimized waste generation through optimized volumes